molecular formula C14H18N2O2 B5161450 (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol

Cat. No.: B5161450
M. Wt: 246.30 g/mol
InChI Key: UOXVSZGTOYHQKZ-UHFFFAOYSA-N
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Description

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol is a compound that features a combination of an imidazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction involving a suitable phenyl halide and the imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-methyl-1H-imidazole-1-propanenitrile: This compound shares the imidazole core but differs in the substituents attached to the ring.

    1-methyl-5-nitro-2-phenylimidazole: Another imidazole derivative with different functional groups.

Uniqueness

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol is unique due to the presence of both the ethyl and methyl groups on the imidazole ring and the methoxyphenyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

(2-ethyl-3-methylimidazol-4-yl)-(4-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-13-15-9-12(16(13)2)14(17)10-5-7-11(18-3)8-6-10/h5-9,14,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXVSZGTOYHQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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